[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Description
[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is a chemical compound that features a benzimidazole moiety substituted with a chloro group at the 5-position and a cyclohexyl-methylamine group at the 4-position
Properties
IUPAC Name |
[4-(6-chloro-1H-benzimidazol-2-yl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c15-11-5-6-12-13(7-11)18-14(17-12)10-3-1-9(8-16)2-4-10/h5-7,9-10H,1-4,8,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVFFSPRTLKYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C2=NC3=C(N2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in the presence of a suitable catalyst.
Cyclohexyl-Methylamine Substitution: The final step involves the substitution of the benzimidazole ring with cyclohexyl-methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride, potassium tert-butoxide, and various amines.
Major Products
Oxidation: Oxidized derivatives such as imines or oxides.
Reduction: Reduced forms of the benzimidazole ring or dechlorinated products.
Substitution: A variety of substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Medicine
Medicinally, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of [4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The chloro substituent and the cyclohexyl-methylamine group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-1H-benzimidazol-2-yl)phenol: Known for its potent biological activities.
2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole: Exhibits significant pharmacological properties.
2-[4-(Azetidin-2-one)-3-chloro-4-phenyl]-1H-phenylbenzimidazole: Studied for its antibacterial and antifungal activities.
Uniqueness
[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine stands out due to its unique combination of a benzimidazole core with a chloro substituent and a cyclohexyl-methylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
